molecular formula C12H14N4O2 B2770096 Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate CAS No. 84113-76-8

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate

Cat. No. B2770096
CAS RN: 84113-76-8
M. Wt: 246.27
InChI Key: CNVZSGWRYPAORK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate, also known as MTEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTEA belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of “Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate” are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors

Mode of Action

It is known that esters, such as this compound, can be hydrolyzed to carboxylic acids under acidic or basic conditions . This hydrolysis reaction could potentially lead to the formation of active metabolites that interact with the compound’s targets.

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that esters, such as this compound, can be hydrolyzed to carboxylic acids under acidic or basic conditions This suggests that the compound could be metabolized in the body through hydrolysis

Result of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the reactivity of esters, such as this compound, can be influenced by factors such as ph and temperature

properties

IUPAC Name

ethyl 2-[5-(4-methylphenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-11(17)8-16-14-12(13-15-16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVZSGWRYPAORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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